![molecular formula C6H14ClNO B1295960 2-(Pyrrolidin-1-yl)ethanol hydrochloride CAS No. 30727-31-2](/img/structure/B1295960.png)
2-(Pyrrolidin-1-yl)ethanol hydrochloride
Overview
Description
2-(Pyrrolidin-1-yl)ethanol hydrochloride is a biochemical reagent . It is a useful research compound with a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis pathway for 2-(Pyrrolidin-1-yl)ethanol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)ethanol hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(Pyrrolidin-1-yl)ethanol hydrochloride include the reaction of ethyl bromide with sodium hydride in ethanol to form ethyl 2-bromoethoxide, followed by the reaction of ethyl 2-bromoethoxide with 2-pyrrolidone in ethanol to form (S)-1-ethyl-2-pyrrolidinone. This is then reduced with sodium borohydride in ethanol to form (S)-1-ethyl-2-pyrrolidinol, which is reacted with hydrochloric acid to form 2-(Pyrrolidin-1-yl)ethanol hydrochloride.Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)ethanol hydrochloride is a liquid that appears colorless to light yellow . Its molecular weight is 151.64 g/mol .Scientific Research Applications
Biological Material or Organic Compound for Life Science Research
“2-(Pyrrolidin-1-yl)ethanol hydrochloride” can be used as a biochemical reagent, serving as a biological material or organic compound for life science related research .
Antioxidant Activity
Derivatives of pyrrolidin-2-one, which is a component of “2-(Pyrrolidin-1-yl)ethanol hydrochloride”, have been found to exhibit antioxidant activities. These compounds have been studied for their capacity to protect organisms and decrease oxidative stress during cell injury .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, which include “2-(Pyrrolidin-1-yl)ethanol hydrochloride”, have been found to have antimicrobial properties .
Anticancer Activity
These compounds have also been studied for their potential anticancer effects .
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have been found to have anti-inflammatory properties .
Antidepressant Activity
These compounds have also been studied for their potential antidepressant effects .
Anticonvulsant Activity
Pyrrolone and pyrrolidinone derivatives have been found to have anticonvulsant properties .
Anti-HCV Activity
These compounds have also been studied for their potential anti-HCV (Hepatitis C Virus) effects .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-5-7-3-1-2-4-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUZHUSIBQEHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2955-88-6 (Parent) | |
Record name | 1-Pyrrolidineethanol, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20184750 | |
Record name | 1-Pyrrolidineethanol, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)ethanol hydrochloride | |
CAS RN |
30727-31-2 | |
Record name | 1-Pyrrolidineethanol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineethanol, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidineethanol, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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